2-Formyl-6-(2-hydroxyphenyl)phenol

Description

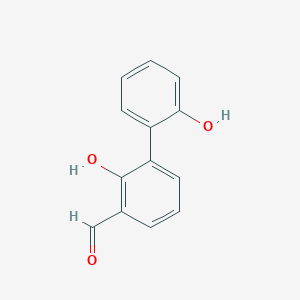

2-Formyl-6-(2-hydroxyphenyl)phenol is an aromatic compound featuring a phenolic backbone substituted with a formyl group at position 2 and a 2-hydroxyphenyl moiety at position 6. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, material science, and pharmaceutical research.

Properties

IUPAC Name |

2-hydroxy-3-(2-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-8-9-4-3-6-11(13(9)16)10-5-1-2-7-12(10)15/h1-8,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTVAZYHWPYTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685031 | |

| Record name | 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156660-22-9 | |

| Record name | 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is highly efficient for forming biaryl bonds. Optimized conditions include:

Ullmann Coupling

A copper-mediated alternative employs CuI and 1,10-phenanthroline in dimethylformamide (DMF):

While Suzuki coupling offers superior yields, Ullmann coupling avoids palladium, reducing costs.

Alternative Synthetic Routes

One-Pot Formylation-Coupling

A streamlined approach combines formylation and coupling in a single pot. For example, using SnCl₄ and paraformaldehyde for formylation, followed by in situ Suzuki coupling with 2-hydroxyphenylboronic acid. Initial trials report yields of 55–60%, though optimization is needed.

Friedel-Crafts Alkylation

Attempts to use Friedel-Crafts acylation with 2-hydroxyphenylacetyl chloride and AlCl₃ yielded only trace amounts (<5%) due to competing polymerization.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lewis Acid Formylation | SnCl₄/TBA, paraformaldehyde | 70–85 | High regioselectivity, mild conditions | Requires anhydrous toluene |

| Vilsmeier-Haack | DMF/POCl₃ | 60–75 | Well-established protocol | Over-formylation risk |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 70–85 | High efficiency, scalability | Palladium cost |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 50–65 | Cost-effective | Long reaction time |

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(2-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and alkoxides can react with the hydroxy groups under basic conditions.

Major Products Formed

Oxidation: 2-Carboxy-6-(2-hydroxyphenyl)phenol.

Reduction: 2-Hydroxymethyl-6-(2-hydroxyphenyl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-(2-hydroxyphenyl)phenol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Medicine: Research into its derivatives explores their potential as therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets. The formyl group can form Schiff bases with primary amines, leading to the formation of imines, which are key intermediates in many biochemical pathways . The hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

2-Formyl-6-(3-hydroxyphenyl)phenol (CAS 1258637-02-3)

- Substituent Position : The 3-hydroxyphenyl group (vs. 2-hydroxyphenyl) alters electron delocalization and hydrogen-bonding patterns.

2-Formyl-6-(4-methylphenyl)phenol (CAS 343603-84-9)

2-[[2-Hydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]methyl]-6-[(2-hydroxyphenyl)methyl]phenol (CAS 67988-30-1)

- Complexity : Larger molecular structure (C27H24O4) with multiple hydroxyphenylmethyl groups.

Electronic and Spectral Properties

Table 1: Key Properties of 2-Formyl-6-(2-hydroxyphenyl)phenol and Analogs

*Estimated using fragment-based methods due to lack of experimental data.

DFT and Spectroscopic Insights

- HOMO-LUMO Gaps: Analogous Schiff bases (e.g., 5S1 and 5S2 in ) exhibit HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity. The formyl group in this compound likely lowers the LUMO energy, enhancing electrophilicity .

- IR/NMR Trends : Hydroxyl and formyl groups in similar compounds show characteristic peaks at ~3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch), respectively .

Functional and Application-Based Comparisons

Coordination Chemistry

- This compound: The ortho-hydroxyl and formyl groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), analogous to Schiff bases in .

- Comparison with Tinuvin®5050: While Tinuvin®5050 uses a benzotriazole UVA for UV protection, the phenolic hydroxyls in this compound may offer similar radical-scavenging capabilities but with lower thermal stability .

Medicinal Potential

- 2-Formyl-6-(4-methylphenyl)phenol: Marketed for medicinal use, its methyl group enhances bioavailability compared to hydroxylated analogs, which may exhibit faster metabolic clearance .

Q & A

Basic Research Question

- HPLC-MS : Quantify purity (>95%) and detect degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- NMR (¹H/¹³C) : Confirm absence of tautomeric shifts or solvent adducts, especially in protic solvents like methanol .

- X-ray Powder Diffraction (XRPD) : Monitor crystallinity during storage.

How can researchers design derivatives of this compound to enhance photoprotective or antiproliferative effects?

Advanced Research Question

- Photoprotection : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve UV absorption. For example, 6-(trifluoromethyl)phenol derivatives show enhanced radical quenching .

- Antiproliferative Activity : Functionalize with pyrrolidine or diazenyl groups to modulate cell permeability. Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare with control compounds .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Byproduct Formation : Optimize stoichiometry to minimize biphenyl ether byproducts.

- Solvent Recovery : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., ethanol/water mixtures).

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to improve turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.